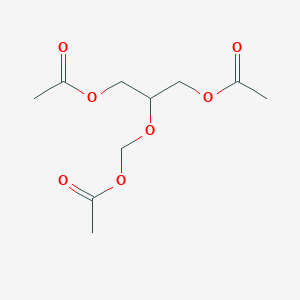

1,3-Diacetoxy-2-(acetoxymethoxy)propane

Descripción

Significance of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Modern Medicinal Chemistry

The primary significance of this compound in modern medicinal chemistry is intrinsically linked to its role as a key building block in the synthesis of the antiviral drug Ganciclovir (B1264) and its prodrug, Valganciclovir (B601543). researchgate.netusbio.net Ganciclovir is a potent therapeutic agent used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. The mechanism of action of Ganciclovir relies on its conversion to a triphosphate form within infected cells, which then inhibits viral DNA polymerase, thereby halting viral replication.

This compound serves as the precursor to the acyclic side chain of Ganciclovir, which mimics the structure of deoxyguanosine. This structural mimicry is crucial for the drug's ability to be recognized and activated by viral enzymes. The acetoxy groups in this compound act as protecting groups during the synthesis, allowing for the selective formation of the desired chemical bonds.

The compound's utility extends to its role in what are known as transpurination reactions, a key step in several synthetic routes to Ganciclovir. researchgate.net In these reactions, the side chain provided by this compound is attached to a purine (B94841) base, such as a guanine (B1146940) derivative. biosynth.com The lipophilic nature of this intermediate enhances its solubility in organic solvents, which is advantageous for conducting reactions under anhydrous conditions.

| Property | Value | Source |

|---|---|---|

| CAS Number | 86357-13-3 | usbio.net |

| Molecular Formula | C10H16O7 | usbio.net |

| Molecular Weight | 248.23 g/mol | usbio.net |

| Appearance | Transparent to brown liquid | haihangchem.com |

| Solubility | Chloroform, Methanol | usbio.net |

Historical Context of this compound within Antiviral Compound Synthesis

The development and application of this compound are rooted in the advancements in antiviral drug discovery that began in the latter half of the 20th century. Its emergence is closely tied to the broader effort to synthesize nucleoside analogues with therapeutic potential.

The compound was first reported in the 1980s as researchers were actively seeking efficient methods to synthesize acyclic nucleosides, a novel class of antiviral agents at the time. The initial synthetic strategies focused on the functionalization of glycerol (B35011) derivatives to create a suitable side chain for attachment to various heterocyclic bases.

A significant milestone in the history of this compound was the filing of patents in the early 2000s that detailed its use in the industrial production of Ganciclovir. These patents solidified the role of this compound as a key intermediate and paved the way for its large-scale synthesis to meet the growing demand for antiviral therapies. The adoption of this intermediate in industrial processes highlights its efficiency and reliability in producing the final active pharmaceutical ingredient.

Overview of Research Trajectories for this compound

Current and future research involving this compound is multifaceted, extending beyond its established role in Ganciclovir synthesis. These research trajectories are focused on process optimization, analytical method development, and the exploration of its utility in the synthesis of other novel compounds.

One significant area of research has been the development of highly sensitive analytical methods for the detection of this compound as a potential genotoxic impurity in the final drug product, Valganciclovir hydrochloride. researchgate.net Researchers have developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the ultra-trace level quantification of this impurity. researchgate.net This is crucial for ensuring the safety and purity of the final pharmaceutical product.

| Parameter | Value | Source |

|---|---|---|

| Column | Acquity bridged ethylene (B1197577) hybrid C18 reverse phase | researchgate.net |

| Mobile Phase A | 0.1% formic acid in milli Q water | researchgate.net |

| Mobile Phase B | Acetonitrile (B52724) | researchgate.net |

| Flow Rate | 0.2 mL/min | researchgate.net |

| Retention Time | 1.830 min | researchgate.net |

| Detection Level | 0.027 ppm | researchgate.net |

| Quantification Level | 0.083 ppm | researchgate.net |

Another avenue of research focuses on optimizing the synthetic processes that utilize this compound to improve yield, reduce costs, and enhance the regioselectivity of the reactions. This includes exploring different catalysts and reaction conditions for the coupling of the side chain to the purine base.

Furthermore, the reactivity of this compound makes it a versatile tool in organic synthesis beyond its application in antiviral drug manufacturing. lookchem.com Researchers in academia and industry continue to explore its potential as a synthon for the creation of other complex organic molecules and novel therapeutic agents. lookchem.com While its direct biological effects have not been extensively documented, the derivatives synthesized from it have shown significant biological activity, suggesting that its core structure may be a valuable scaffold for future drug discovery efforts.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-7(11)14-4-10(5-15-8(2)12)17-6-16-9(3)13/h10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOPMEBLLUYTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430813 | |

| Record name | 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86357-13-3 | |

| Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86357-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 1,3 Diacetoxy 2 Acetoxymethoxy Propane

Acetylation of Glycerol (B35011) Formal as a Primary Synthetic Route for 1,3-Diacetoxy-2-(acetoxymethoxy)propane

The principal and most direct method for synthesizing this compound involves the acetylation of glycerol derivatives. A key starting material for this pathway is glycerol formal, a compound derived from the reaction of glycerol with formaldehyde. wipo.int This precursor contains the core glycerol structure and a methoxy-equivalent group, which upon acetylation, yields the target compound. The process is favored for its straightforward nature and adaptability for large-scale production.

The successful synthesis of this compound hinges on carefully controlled reaction conditions. The acetylation is typically performed using an acetylating agent like acetic anhydride (B1165640) in the presence of an acid catalyst. biosynth.comrsc.org

Key Parameters for Synthesis:

Catalysts: Both homogeneous and heterogeneous acid catalysts are employed. p-Toluene sulfonic acid is a commonly used homogeneous catalyst. In broader glycerol acetylation studies, solid acid catalysts like Amberlyst-15, sulfated zirconia, and cesium phosphotungstate have proven effective, offering advantages in catalyst recovery and reuse. rsc.orgresearchgate.net Catalysts with high Brönsted acidity generally show high activity in acetylation reactions. rsc.org

Reagents: Acetic anhydride is a frequently utilized acetylating agent due to its high reactivity. biosynth.comrsc.org The molar ratio of the glycerol derivative to the acetylating agent is a critical parameter that is optimized to maximize the yield of the desired tri-acetylated product. researchgate.net

Temperature: The reaction temperature is controlled to ensure complete acetylation while minimizing side reactions. The thermal stability of this compound, which has a boiling point of 310.9°C and a flash point of 133.59°C, allows for a relatively high reaction temperature. Typical temperatures for glycerol acetylation reactions range from 100°C to 120°C. researchgate.netresearchgate.net

Reaction Time: The duration of the reaction is optimized to drive the conversion to completion. Studies on similar acetylation processes show reaction times ranging from 1 to 5 hours to achieve high conversion rates of over 97%. researchgate.net

The table below summarizes typical reaction conditions for glycerol acetylation, which are indicative of the synthesis of this compound.

| Parameter | Condition | Rationale |

| Precursor | Glycerol Formal | Provides the necessary propane-1,2,3-triol (B13761041) backbone and methoxy (B1213986) group. |

| Acetylating Agent | Acetic Anhydride | High reactivity ensures efficient acetylation of hydroxyl groups. |

| Catalyst | Acid Catalysts (e.g., p-Toluene sulfonic acid, Amberlyst-15) | Accelerates the esterification reaction. rsc.org |

| Temperature | 100°C - 120°C | Balances reaction rate and selectivity, preventing thermal degradation. researchgate.netresearchgate.net |

| Molar Ratio | Optimized Glycerol:Acetic Acid/Anhydride Ratio (e.g., 1:6 to 1:9) | Ensures complete acetylation to form the tri-acetylated product. researchgate.netresearchgate.net |

Achieving high purity is critical, as this compound is primarily used as a pharmaceutical intermediate. Purity levels of ≥98% are typically required, as verified by gas chromatography. haihangchem.com Several techniques are used to purify the crude product.

Distillation: Given its relatively high boiling point (311°C), distillation is an effective method for separating the product from lower-boiling starting materials and by-products. chemdad.com

Recrystallization: This technique is also employed to obtain a highly purified solid product. The process can be facilitated by the use of decolorized activated carbon to remove colored impurities, resulting in white crystals. biosynth.com

Filtration: Following the reaction, especially when using heterogeneous catalysts or if solid by-products are formed, filtration is a necessary step to separate the liquid product from solid materials. biosynth.com

Workup: An aqueous workup may be performed to remove water-soluble impurities and residual acid catalyst before final purification steps. reddit.com

| Purification Method | Purpose | Reference |

| Distillation | Removes volatile impurities and unreacted starting materials. | |

| Recrystallization | Achieves high purity by separating the product based on solubility differences. | biosynth.com |

| Filtration | Separates solid catalysts or by-products from the liquid product. | biosynth.com |

| Chromatography (GC) | Used for analysis to confirm the final purity of the product. | haihangchem.com |

Alternative Synthetic Strategies for this compound and its Derivatives

While the acetylation of glycerol formal is a primary route, other strategies focus on the synthesis of its derivatives or related structures. The main application of this compound is as a reagent in the synthesis of nucleoside analogs, such as the antiviral drug ganciclovir (B1264). biosynth.com In this context, alternative strategies often revolve around different methods for constructing the final active pharmaceutical ingredient.

One key reaction involving this compound is its condensation with a purine (B94841) base, such as diacetyl guanine (B1146940), in the presence of an acid catalyst to form the protected nucleoside precursor. Therefore, alternative synthetic strategies could involve:

Different Protecting Groups: Employing different protecting groups on the glycerol backbone that might offer advantages in specific subsequent reaction steps or deprotection conditions.

Alternative Coupling Methods: Exploring different coupling chemistries to attach the side chain to the heterocyclic base, potentially bypassing the need for the pre-functionalized this compound intermediate.

Direct Functionalization: Investigating methods for the direct esterification of glycerol with acetic acid. researchgate.net However, achieving the specific regioselectivity and the acetoxymethoxy moiety in a one-pot reaction from glycerol is a significant challenge that requires highly selective catalytic systems.

Industrial Scale Preparation Considerations for this compound

The transition from laboratory synthesis to industrial-scale production of this compound requires consideration of several factors to ensure efficiency, cost-effectiveness, and safety. Its role in the large-scale production of antiviral drugs has driven the optimization of its manufacturing process.

Key Industrial Considerations:

Chemical Transformations and Reactivity Profiles of 1,3 Diacetoxy 2 Acetoxymethoxy Propane

Hydrolysis Reactions Involving 1,3-Diacetoxy-2-(acetoxymethoxy)propane

Hydrolysis of this compound involves the cleavage of its ester and acetal (B89532) linkages, typically in the presence of an acid or base catalyst. This reaction is fundamental to the deprotection of the glycerol (B35011) backbone, a common strategy in multi-step organic syntheses.

Identification of Hydrolytic Products of this compound

The complete hydrolysis of this compound yields 1,3-dihydroxy-2-(hydroxymethoxy)propane as the final product. The reaction proceeds through the sequential cleavage of the three acetate (B1210297) groups and the acetal moiety. Under basic conditions, this reaction, also known as saponification, is irreversible and initially produces the corresponding carboxylate salts (acetate) and the polyol. masterorganicchemistry.comucalgary.ca Subsequent acidification of the reaction mixture is necessary to obtain the final polyhydroxylated product. masterorganicchemistry.com Acid-catalyzed hydrolysis, which is the reverse of Fischer esterification, also leads to the formation of the polyol and acetic acid. ucalgary.ca While specific experimental conditions for the hydrolysis of this particular compound are not extensively detailed in the available literature, the general mechanisms for acid and base-catalyzed ester hydrolysis are well-established. masterorganicchemistry.comucalgary.ca

Enzymatic hydrolysis also presents a viable pathway for the cleavage of the ester bonds. Esterases are known to catalyze the hydrolysis of acetoxymethyl (AM) esters, a functional group present in the subject molecule. acs.orgfrontiersin.orgyoutube.com This biocatalytic approach can offer high selectivity under mild reaction conditions.

Esterification Potential of this compound

This compound serves as an effective acetyl donor, demonstrating significant potential in esterification and transesterification reactions. This reactivity is attributed to the presence of three labile acetate groups, which can be transferred to nucleophilic substrates such as alcohols.

The compound is utilized as an acylating and esterifying agent in various organic syntheses. chembk.com A notable application is in the preparation of triacetylated nucleosides, where it facilitates the transfer of acetyl groups to the hydroxyl moieties of the nucleoside. This highlights its role in protecting group chemistry, where the acetylation of hydroxyl groups is a common strategy to prevent unwanted side reactions during subsequent synthetic steps. The reaction typically requires an acid catalyst to proceed efficiently.

Nucleophilic Substitution Reactivity of this compound

A significant aspect of the reactivity profile of this compound is its participation in nucleophilic substitution reactions. The acetoxymethoxy group at the C-2 position of the propane (B168953) backbone can act as a leaving group, allowing for the introduction of various nucleophiles. This reactivity is central to its application in the synthesis of antiviral drugs, most notably ganciclovir (B1264).

In the synthesis of ganciclovir, this compound is reacted with a protected guanine (B1146940) derivative, such as N2,9-diacetylguanine or N2-acetylguanine. This reaction, often referred to as a transpurination or alkylation, results in the formation of an N-glycosidic bond, linking the acyclic side chain to the N-9 position of the guanine base. The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) and is catalyzed by a strong acid, such as p-toluenesulfonic acid monohydrate. The reaction temperature is generally maintained between 90-100°C for an extended period to ensure completion. The yield of the desired N-9 substituted product can be influenced by various factors, including the ratio of reactants, catalyst loading, reaction time, and temperature.

Detailed research findings from patent literature illustrate the conditions and outcomes of this key nucleophilic substitution reaction.

Table 1: Nucleophilic Substitution of this compound with Guanine Derivatives (Data sourced from patent literature)

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of N-9 Isomer (%) |

| Diacetylguanine | p-Toluene sulfonic acid monohydrate | DMF | 95-100 | 42 | Not specified |

| Diacetylguanine & Monoacetylguanine | p-Toluene sulfonic acid monohydrate | DMF | 90-100 | 35-45 | 73 |

| Diacetylguanine & Monoacetylguanine | p-Toluene sulfonic acid monohydrate | DMF | 90-100 | 35-45 | 45 |

| Diacetylguanine & Acetic acid | p-Toluene sulfonic acid monohydrate | DMF | 90-100 | 35-45 | 62 |

Other Relevant Chemical Reactions of this compound

While the primary reactivity of this compound is centered around hydrolysis, esterification, and nucleophilic substitution, other transformations can be envisaged based on the functional groups present.

Reduction: The ester functionalities within the molecule could potentially be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comyoutube.com This would result in the formation of a polyol. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally less effective at reducing esters. chemistrysteps.comyoutube.com

Oxidation: The glycerol backbone, once deprotected via hydrolysis, could be susceptible to oxidation. The primary and secondary alcohol groups of the resulting 1,3-dihydroxy-2-(hydroxymethoxy)propane could be oxidized to aldehydes, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions. For instance, the oxidation of glycerol itself can yield a variety of products including glyceraldehyde, dihydroxyacetone, and glyceric acid. frontiersin.orgmdpi.com

Thermal Decomposition: The thermal stability of this compound is a relevant consideration for its handling and application in high-temperature reactions. It is reported to be stable at temperatures up to 134°C. Beyond this temperature, decomposition may occur, although specific decomposition products have not been detailed in the available literature.

Role of 1,3 Diacetoxy 2 Acetoxymethoxy Propane As a Key Intermediate in Complex Organic Synthesis

Application of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Nucleoside Analog Synthesis

This compound is a crucial acyclic glycerol (B35011) derivative that serves as a pivotal intermediate in the synthesis of nucleoside analogs, which are a class of antiviral agents. Its primary application is in the production of Ganciclovir (B1264), a potent antiviral drug effective against cytomegalovirus (CMV) infections. usbio.netbiosynth.comarkat-usa.orgchemicalbook.com The structure of this compound provides the necessary side-chain that, after coupling with a nucleobase and subsequent deprotection, mimics the sugar moiety of natural nucleosides. arkat-usa.orgias.ac.in This allows the resulting analog, like Ganciclovir, to inhibit viral DNA replication. ias.ac.in The synthesis strategy commonly involves the coupling of this activated glycerol derivative with a protected guanine (B1146940) derivative to construct the core structure of the drug. arkat-usa.org

Condensation Reactions Utilizing this compound in Pharmaceutical Precursor Formation

The synthesis of antiviral precursors using this compound hinges on condensation reactions with purine (B94841) bases. This alkylation reaction attaches the acyclic side-chain to the nitrogen of the heterocyclic base, forming a critical carbon-nitrogen bond. arkat-usa.orgresearchgate.net This step is fundamental in building the backbone of acyclic nucleoside analogs.

A widely employed strategy for the synthesis of Ganciclovir involves the direct alkylation of a protected guanine derivative, N2,9-diacetylguanine, with this compound. arkat-usa.orgquickcompany.in This condensation reaction leads to the formation of N2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, a key triacetylated intermediate of Ganciclovir. quickcompany.in The reaction is typically performed at elevated temperatures. google.com The presence of monoacetyl guanine in the reaction mixture has been found to be crucial for driving the reaction to completion. google.com Subsequent deacetylation of the intermediate yields the final active pharmaceutical ingredient. researchgate.net

The condensation reaction between this compound and guanine derivatives is facilitated by acid catalysis. Various catalysts are employed to promote the alkylation and improve reaction efficiency and regioselectivity.

| Catalyst Type | Specific Example | Key Findings |

| Sulfonic Acids | p-Toluenesulfonic acid | Commonly used to catalyze the reaction in organic solvents, often at elevated temperatures (90-100°C). researchgate.netquickcompany.ingoogle.com |

| Sulfonic Acids | Methanesulfonic acid | Effective in solvents like dimethylacetamide at temperatures around 75-80°C. arkat-usa.org |

| Solid Acid Catalysts | Acidic Amberlite IR-120 | Used in a one-pot synthesis to achieve high regioselectivity for the desired N-9 isomer, offering a more eco-friendly and commercially viable process. ias.ac.in |

These catalysts facilitate the departure of the acetoxy group from the side-chain precursor, creating an electrophilic species that is then attacked by the nucleophilic nitrogen of the purine base. researchgate.net

The choice of solvent plays a significant role in the condensation reaction, influencing solubility, reaction rate, and temperature control. High-boiling point, polar aprotic solvents are generally preferred for this synthesis.

| Solvent | Reaction Conditions | Reference |

| N,N-Dimethylformamide (DMF) | Used with p-Toluenesulfonic acid catalyst at 90-100°C. | quickcompany.ingoogle.com |

| Chlorobenzene | Employed in refluxing conditions with p-Toluenesulfonic acid for transpurination reactions. | researchgate.net |

| Dimethylacetamide (DMA) | Utilized with methanesulfonic acid at 75-80°C. | arkat-usa.org |

The use of toxic solvents like DMF is a drawback in some established processes, leading to research into more environmentally friendly alternatives. ias.ac.in

A significant challenge in the alkylation of guanine derivatives is the lack of complete regioselectivity, which leads to the formation of two primary positional isomers: the N-9 and N-7 alkylated products. researchgate.netquickcompany.in The N-9 isomer is the therapeutically active precursor (for Ganciclovir), while the N-7 isomer is an undesired byproduct. researchgate.netquickcompany.in

| Aspect | Description |

| Isomer Formation | The reaction of this compound with diacetylguanine invariably produces a mixture of N2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (N-9 isomer) and N2-acetyl-7-(1,3-diacetoxy-2-propoxymethyl)guanine (N-7 isomer). researchgate.netquickcompany.in The unsubstituted nitrogen atoms of the imidazole (B134444) ring (N7 and N9) are the exclusive sites of direct glycosylation. rsc.org |

| Separation | The separation of the desired N-9 isomer from the N-7 isomer is a critical and often difficult step in the process. quickcompany.in Traditional methods like column chromatography are effective but can be costly and tedious for large-scale production. ias.ac.inquickcompany.in Crystallization using specific solvent systems, such as a combination of toluene (B28343) and methanol, is also employed to isolate the pure N-9 isomer. quickcompany.in |

| Control & Conversion | Research has focused on controlling the isomer ratio. The use of the solid acid catalyst Amberlite IR-120 has been reported to yield the N-9 isomer with 99% regiospecificity. ias.ac.in Another strategy involves the thermal 7 ⇆ 9 isomerization, where the isolated N-7 isomer can be converted to the desired N-9 product. researchgate.netresearchgate.net Furthermore, adding the N-7 isomer to the initial alkylation reaction can enhance the formation of the N-9 isomer while suppressing further N-7 formation. google.com |

Controlling this isomeric distribution is key to developing efficient, cost-effective, and high-yielding syntheses of Ganciclovir and related nucleoside analogs. ias.ac.inquickcompany.in

Investigation of 1,3 Diacetoxy 2 Acetoxymethoxy Propane in Antiviral Drug Development Pathways

1,3-Diacetoxy-2-(acetoxymethoxy)propane as a Precursor to Ganciclovir (B1264)

This compound is a key precursor in the industrial production of Ganciclovir, a potent antiviral drug effective against cytomegalovirus (CMV) infections. The synthesis of Ganciclovir via this route is a well-established chemical process that leverages the reactivity of the acetoxy groups within the precursor molecule.

The synthesis of Ganciclovir from this compound primarily involves a condensation reaction with a protected guanine (B1146940) derivative, most commonly 2,9-diacetylguanine. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or various Lewis acids like boron trifluoride etherates.

The core of this process is the alkylation of the N-9 position of the guanine ring with the acyclic side chain provided by this compound. The reaction proceeds through the formation of an intermediate, N2,9-diacetyl-9-[(1,3-diacetoxy-2-propoxy)methyl]guanine, more commonly known as triacetylganciclovir. This intermediate is then subjected to hydrolysis, typically under basic conditions, to remove the acetyl protecting groups from both the guanine base and the side chain, yielding the final active pharmaceutical ingredient, Ganciclovir. The formation of the N-7 isomer as a byproduct is a common challenge in this synthesis, and reaction conditions are often optimized to favor the desired N-9 substitution.

The efficiency of Ganciclovir synthesis is heavily dependent on the yield of the intermediate, triacetylganciclovir. Research and process development have focused on optimizing various reaction parameters to maximize this yield and minimize the formation of impurities. Key factors influencing the yield include the choice of catalyst, solvent, reaction temperature, and reaction time.

Different catalysts and reaction conditions have been explored to improve the yield and purity of triacetylganciclovir. The following interactive data table summarizes findings from various studies, showcasing the impact of these parameters on the reaction outcome.

This compound in Valganciclovir (B601543) Synthesis

Valganciclovir is a prodrug of Ganciclovir, meaning it is converted into Ganciclovir in the body. This modification significantly enhances the oral bioavailability of the drug. The synthesis of Valganciclovir is intrinsically linked to this compound, as the latter is a crucial starting material for the synthesis of the Ganciclovir core. nih.gov

Broader Implications of this compound in Antiviral Nucleoside Analogs

The utility of this compound extends beyond the synthesis of Ganciclovir and its prodrug, Valganciclovir. This compound serves as a versatile building block for the creation of other acyclic nucleoside analogs. Its structure is closely related to the side chain of Acyclovir, another prominent antiviral medication. Acyclovir features a (2-hydroxyethoxy)methyl side chain, and while the synthesis of Acyclovir itself follows a different pathway, the structural similarity highlights the importance of such acyclic synthons in the design of antiviral agents.

The flexible and functionalized nature of this compound allows for its modification and incorporation into various heterocyclic bases, not limited to guanine. This adaptability makes it a valuable tool for medicinal chemists exploring novel antiviral compounds. By modifying the heterocyclic base or altering the side chain derived from this precursor, researchers can generate libraries of new nucleoside analogs for screening against a wide range of viruses. The established synthetic routes involving this compound provide a solid foundation for the development of next-generation antiviral therapies.

Analytical Strategies for the Characterization and Quality Control of 1,3 Diacetoxy 2 Acetoxymethoxy Propane

Chromatographic Methodologies for 1,3-Diacetoxy-2-(acetoxymethoxy)propane

Chromatographic techniques are fundamental in the analysis of this compound, offering high-resolution separation of the main component from related substances and potential degradation products. Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity determination and assay of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, employing a non-polar stationary phase (such as C18 or C8) and a polar mobile phase, is the most common mode for the analysis of such moderately polar compounds.

A typical HPLC method for the quality control of this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is achieved by optimizing the mobile phase composition, either through an isocratic elution (constant mobile phase composition) or a gradient elution (variable mobile phase composition) to ensure adequate resolution between the main peak and any impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the ester functionalities may exhibit some absorbance at lower wavelengths. The lack of a strong chromophore in the molecule, however, can present a challenge for achieving low detection limits with UV detection alone.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in higher separation efficiency, improved resolution, and significantly shorter analysis times. For the analysis of this compound, UHPLC offers a more sensitive and rapid approach to quality control.

A UHPLC method for this compound, particularly when analyzed as an impurity, has been developed, demonstrating the technique's suitability. researchgate.net The use of a sub-2 µm particle column, such as an Acquity BEH C18, allows for fast and efficient separations. The shorter run times offered by UHPLC are particularly advantageous in high-throughput environments, enabling faster release of raw materials and in-process control checks. The principles of separation are similar to HPLC, relying on the partitioning of the analyte between the stationary and mobile phases. The enhanced resolution of UHPLC is especially beneficial for separating structurally similar impurities from the main this compound peak.

Mass Spectrometry Techniques for this compound

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its impurities. When coupled with liquid chromatography, it provides a powerful platform for both qualitative and quantitative analysis.

A highly sensitive and specific method for the detection and quantification of this compound, particularly as a genotoxic impurity in valganciclovir (B601543) hydrochloride, has been developed using Liquid Chromatography–Quadrupole Time of Flight–Tandem Mass Spectrometry (LC-QTOF-MS/MS). researchgate.net This technique combines the separation power of UHPLC with the high mass accuracy and fragmentation capabilities of a QTOF mass spectrometer.

The developed method utilizes a reversed-phase UHPLC system for the separation of the analyte from the API matrix. The QTOF mass spectrometer allows for the accurate mass measurement of the parent ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is then used for structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. This method has been validated for its ability to detect and quantify this compound at ultra-trace levels, demonstrating its suitability for genotoxic impurity analysis. researchgate.net

A summary of the chromatographic and mass spectrometric conditions from a validated method is presented in the table below. researchgate.net

| Parameter | Condition |

| Chromatography System | UHPLC |

| Column | Acquity BEH C18 (100 mm × 4.6 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic (50:50 v/v) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 3 µL |

| Column Temperature | Ambient |

| Run Time | 3.0 min |

| Mass Spectrometer | Quadrupole Time of Flight (QTOF) |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

This interactive data table is based on the research findings.

In mass spectrometry, the parent ion (or molecular ion) represents the intact molecule with a charge. For this compound (molecular weight: 248.23 g/mol ), the protonated molecule [M+H]⁺ is observed. researchgate.net Tandem mass spectrometry (MS/MS) involves the isolation of this parent ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

The fragmentation pattern of this compound is characteristic of its ester and ether functionalities. The loss of acetic acid (60 Da) and other neutral losses are common fragmentation pathways. The specific parent and fragment ions observed in a validated LC-QTOF-MS/MS method are crucial for the unambiguous identification of the compound. researchgate.net

| Ion Type | m/z (Mass-to-Charge Ratio) |

| Parent Ion [M+H]⁺ | 249.09 |

| Fragment Ion 1 | 189.07 |

| Fragment Ion 2 | 147.06 |

This interactive data table is based on the research findings.

Impurity Profiling and Quantification of this compound in Pharmaceutical APIs

Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of the final drug product. This compound can itself be an impurity in APIs like valganciclovir hydrochloride, and its potential genotoxicity necessitates control at very low levels. researchgate.net

The validated LC-QTOF-MS/MS method described previously is highly effective for the impurity profiling and quantification of this compound in pharmaceutical APIs. researchgate.net The method's validation according to ICH guidelines ensures its reliability for this purpose. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

The method demonstrated excellent linearity over a specific concentration range, with a high correlation coefficient. The LOD and LOQ were established at parts-per-million (ppm) levels, highlighting the method's sensitivity for trace-level quantification. Accuracy was confirmed through recovery studies at different concentration levels, and precision was demonstrated by the low relative standard deviation (%RSD) of replicate measurements. researchgate.net

The table below summarizes the validation parameters for the quantification of this compound as an impurity. researchgate.net

| Validation Parameter | Result |

| Linearity Range | 0.082 to 1.236 ppm |

| Correlation Coefficient (r²) | 0.9972 |

| Limit of Detection (LOD) | 0.027 ppm |

| Limit of Quantification (LOQ) | 0.083 ppm |

| Accuracy (% Recovery) | 93.3% to 110.0% |

| Retention Time | 1.830 min |

This interactive data table is based on the research findings.

Assessment of this compound as a Genotoxic Impurity

The assessment of this compound as a potential genotoxic impurity (GTI) is a critical aspect of quality control in the synthesis of ganciclovir (B1264). While direct studies on the genotoxicity of this specific intermediate are not extensively published, its structural alerts and its role in a synthesis pathway involving other reactive materials necessitate a thorough evaluation.

Genotoxic impurities are compounds that can induce genetic mutations, chromosomal breaks, or chromosomal rearrangements. Regulatory bodies have stringent requirements for the control of such impurities in APIs. The approach to assessing the genotoxic potential of an intermediate like this compound typically involves a combination of computational and experimental methods.

Computational Assessment:

(Q)SAR Analysis: In silico toxicology assessment using quantitative structure-activity relationship ((Q)SAR) models is often the first step. Software programs like DEREK Nexus or Sarah Nexus are used to screen the molecule for structural alerts that are known to be associated with mutagenicity. The presence of multiple ester groups and an acetal (B89532) moiety in this compound would be evaluated for any potential to alkylate or otherwise interact with DNA.

Experimental Assessment:

Ames Test (Bacterial Reverse Mutation Assay): If computational models indicate a potential for genotoxicity, or as a standard precautionary measure, an Ames test is typically performed. This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions and frameshifts) caused by the test substance.

In Vitro Mammalian Cell Assays: Further testing may involve in vitro assays using mammalian cells to assess chromosomal damage. Common assays include the micronucleus test or the chromosomal aberration test.

In Vivo Assays: If in vitro tests are positive and the impurity cannot be controlled to acceptable levels, in vivo genotoxicity studies, such as the rodent bone marrow micronucleus test, may be necessary to evaluate the genotoxic potential in a whole animal system.

Validation of Analytical Methods for Trace Level Quantification of this compound

The quantification of this compound at trace levels is essential, particularly if it is identified as a potentially genotoxic impurity. The validation of analytical methods for this purpose must demonstrate that the method is suitable for its intended use, providing reliable and accurate results at the required low concentrations. The validation is typically performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

High-performance liquid chromatography (HPLC) coupled with a highly sensitive detector, such as a mass spectrometer (MS), is the technique of choice for trace-level analysis of pharmaceutical impurities.

Key Validation Parameters:

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API (ganciclovir), other impurities, and degradation products. This is typically demonstrated by the chromatographic separation of all potential interferents.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. For a genotoxic impurity, the LOQ needs to be at or below the control threshold, which is often in the parts per million (ppm) range relative to the API.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies of spiked samples.

Precision: The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Range: The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) method is a powerful tool for such trace-level quantification, offering high sensitivity and selectivity.

Recovery Studies and Linearity Assessment for this compound Detection

Recovery studies and linearity assessments are critical components of the validation of an analytical method for the detection of this compound.

Linearity Assessment: To establish linearity, a series of solutions of this compound are prepared at different concentrations, typically spanning from the LOQ to 120% or 150% of the specified limit for the impurity. These solutions are then analyzed, and the peak areas (or heights) are plotted against the corresponding concentrations. A linear regression analysis is performed, and the correlation coefficient (r), y-intercept, and slope of the regression line are determined. An r-value of ≥ 0.99 is generally considered acceptable.

Recovery Studies (for Accuracy): Recovery studies are performed to determine the accuracy of the method. This involves spiking a sample matrix (e.g., a solution of the ganciclovir API) with a known amount of this compound at different concentration levels (typically at least three levels, such as low, medium, and high, covering the specified range). The spiked samples are then analyzed, and the percentage of the analyte recovered is calculated. The acceptance criteria for recovery are typically in the range of 80-120%, but may be wider for very low concentrations.

Example Data Tables:

Below are illustrative data tables for linearity and recovery studies, based on typical expectations for a validated analytical method for a trace impurity.

Table 1: Illustrative Linearity Data for this compound

| Concentration (ppm) | Peak Area (arbitrary units) |

|---|---|

| 1 | 5,230 |

| 2.5 | 12,980 |

| 5 | 25,650 |

| 7.5 | 38,120 |

| 10 | 51,050 |

| Linear Regression Analysis | |

| Correlation Coefficient (r) | 0.9998 |

| Slope | 5085 |

| Y-intercept | 150 |

Table 2: Illustrative Recovery Data for this compound

| Spiked Concentration (ppm) | Measured Concentration (ppm) | Recovery (%) |

|---|---|---|

| 2.0 | 1.96 | 98.0 |

| 5.0 | 5.10 | 102.0 |

| 8.0 | 7.92 | 99.0 |

| Average Recovery (%) | | 99.7 |

These tables demonstrate the type of data generated during method validation to ensure the reliability of the analytical procedure for the quality control of this compound.

Other Spectroscopic Methods for this compound Research (e.g., NMR, IR, UV-Vis)

In addition to chromatographic techniques for impurity profiling and quantification, various spectroscopic methods are indispensable for the structural characterization and routine identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The chemical shifts, integration values (ratio of protons), and splitting patterns (multiplicity) would confirm the presence of the acetyl groups, the methoxy (B1213986) group, and the propane (B168953) backbone.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, confirming the presence of the carbonyl carbons of the ester groups, the carbons of the propane backbone, the methoxy carbon, and the methyl carbons of the acetyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

C=O Stretching: A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the carbonyl group in the ester functionalities.

C-O Stretching: Strong absorption bands in the region of 1000-1300 cm⁻¹ would correspond to the C-O stretching vibrations of the ester and ether linkages.

C-H Stretching: Absorption bands in the region of 2850-3000 cm⁻¹ would be due to the C-H stretching vibrations of the aliphatic protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. Since this compound is an aliphatic compound lacking significant conjugation or strong chromophores, it is not expected to show strong absorption in the standard UV-Vis range (200-800 nm). The ester carbonyl groups have n → π* transitions that occur at lower wavelengths, typically below the cutoff of common solvents, making UV-Vis spectroscopy less informative for the structural characterization of this particular compound compared to NMR and IR. However, it can be useful for quantitative analysis if a suitable wavelength for detection can be established, although its sensitivity would likely be lower than that of mass spectrometry.

Together, these spectroscopic techniques provide a comprehensive characterization of this compound, confirming its identity and purity, which are essential aspects of quality control in pharmaceutical manufacturing.

Biological Research and Biochemical Interactions Involving 1,3 Diacetoxy 2 Acetoxymethoxy Propane

Role of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Enzyme Interaction Studies (e.g., Acetyltransferases)

There is a notable absence of published scientific research specifically investigating the direct interaction of this compound with enzymes, including acetyltransferases. While the molecule contains three acetyl groups, its documented role is not as a substrate or modulator of enzymatic activity in biological systems but rather as a precursor in chemical synthesis. Toxicological information available from safety data sheets does not provide details on specific enzyme interactions, focusing instead on general irritation and handling precautions. aksci.comcapotchem.cn The primary biological relevance of this compound is indirect, through its conversion to Ganciclovir (B1264), which is then metabolized by viral and cellular kinases. nih.govpharmgkb.org

Future Research Directions and Translational Perspectives for 1,3 Diacetoxy 2 Acetoxymethoxy Propane

Development of Novel Synthetic Methodologies for 1,3-Diacetoxy-2-(acetoxymethoxy)propane

The synthesis of this compound, a key intermediate for antiviral drugs like Ganciclovir (B1264), is continually evolving towards more efficient, sustainable, and cost-effective methods. Current research focuses on overcoming the limitations of traditional multi-step syntheses, which often involve hazardous reagents and complex purification procedures.

Green chemistry principles are also being integrated into the synthesis of this compound. This includes the use of environmentally benign solvents, such as ethanol, and recyclable catalysts to minimize the environmental footprint of the manufacturing process. The application of solid acid catalysts like Amberlite IR-120 is a prime example of a greener alternative to traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture.

Furthermore, the exploration of enzymatic and flow chemistry methodologies holds promise for future synthetic routes. Enzymatic processes, as demonstrated in the synthesis of related antiviral intermediates like Valganciclovir (B601543), offer high selectivity and milder reaction conditions. Flow chemistry provides a platform for continuous manufacturing with improved heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety. biosynth.com

| Synthetic Methodology | Key Features | Potential Advantages |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Reduced waste, time, and cost; increased efficiency. |

| Green Chemistry | Use of eco-friendly solvents and recyclable catalysts. | Minimized environmental impact; improved sustainability. |

| Enzymatic Synthesis | Biocatalysts for specific chemical transformations. | High selectivity; mild reaction conditions; reduced byproducts. |

| Flow Chemistry | Continuous reaction processing in a microreactor. | Enhanced reaction control; improved yield and safety; scalability. biosynth.com |

Exploration of New Pharmaceutical Applications for this compound Derivatives

While this compound is primarily recognized as a precursor to the antiviral agent Ganciclovir, its versatile chemical structure presents opportunities for the development of novel pharmaceutical derivatives with a broader range of applications. chemicalbook.com The core glycerol-like backbone can be chemically modified to generate new molecular entities with potentially unique biological activities.

One promising area of research is the development of prodrugs of existing antiviral agents. By chemically modifying the side chain of Ganciclovir, for which this compound is a key building block, it is possible to enhance its pharmacokinetic properties, such as oral bioavailability and cellular uptake. google.comnih.gov For example, long-chain acyl ester derivatives of Ganciclovir have been synthesized to improve its lipophilicity, which may lead to better penetration across biological membranes. nih.gov

Furthermore, the synthesis of fluorescently labeled analogs opens up possibilities for diagnostic applications. Tricyclic analogs of Ganciclovir exhibiting strong fluorescence have been developed, which could be utilized as probes for studying viral replication and the mechanism of action of antiviral drugs. nih.gov

Beyond antiviral therapy, the exploration of derivatives for other therapeutic areas is a nascent but intriguing field. The fundamental reactivity of this compound allows for the introduction of various functional groups, which could lead to compounds with activity against other diseases. The principles of rational drug design can be applied to create libraries of derivatives for screening against a wide range of biological targets.

| Derivative Class | Potential Application | Rationale |

| Prodrugs | Improved antiviral therapy | Enhanced bioavailability and targeted delivery of the active drug. google.comnih.gov |

| Fluorescent Analogs | Diagnostic imaging and research tools | Visualization of viral processes and drug distribution. nih.gov |

| Novel Chemical Entities | New therapeutic areas | Exploration of diverse biological activities through structural modification. |

Advanced Analytical Techniques for Enhanced this compound Impurity Control

Ensuring the purity of pharmaceutical intermediates like this compound is critical for the safety and efficacy of the final drug product. Advanced analytical techniques are essential for the identification, quantification, and control of impurities, including potentially genotoxic ones.

A highly sensitive and specific method for the detection of trace-level impurities is Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS) . A validated LC-QTOF-MS/MS method has been developed for the ultra-trace level quantification of this compound as a genotoxic impurity in Valganciclovir hydrochloride. chemicalbook.comnih.gov This technique combines the separation power of liquid chromatography with the high mass accuracy and fragmentation capabilities of QTOF-MS/MS, allowing for the confident identification and quantification of impurities even at parts-per-million (ppm) levels. chemicalbook.comnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a cornerstone for routine purity analysis and impurity profiling. Reversed-phase HPLC methods are commonly used to separate this compound from its starting materials, byproducts, and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown impurities. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can provide detailed information about the chemical structure of impurities, which is crucial for understanding their formation pathways and for their synthesis as reference standards.

| Analytical Technique | Application in Impurity Control | Key Advantages |

| LC-QTOF-MS/MS | Quantification of trace-level genotoxic impurities. chemicalbook.comnih.gov | High sensitivity, specificity, and mass accuracy. chemicalbook.comnih.gov |

| HPLC | Routine purity testing and impurity profiling. | Robustness, versatility, and quantitative accuracy. |

| NMR Spectroscopy | Structural elucidation of unknown impurities. | Provides detailed structural information for definitive identification. |

Computational Chemistry Approaches to this compound Reactivity

Computational chemistry offers valuable insights into the reactivity, stability, and potential degradation pathways of this compound, aiding in the optimization of its synthesis and handling.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to study the electronic structure and energetics of molecules. DFT calculations can be employed to investigate the conformational landscape of this compound, identifying the most stable conformers and the energy barriers for rotation around its flexible bonds. nih.gov Understanding the preferred conformations is crucial as it can influence the molecule's reactivity in subsequent synthetic steps.

Computational models can also predict the reactivity of different sites within the molecule. For instance, by calculating atomic charges and frontier molecular orbitals (HOMO and LUMO), it is possible to identify the most nucleophilic and electrophilic centers, thereby predicting how the molecule will interact with other reagents. This information can be used to rationalize the observed regioselectivity in reactions involving this compound and to design more selective synthetic routes.

Furthermore, computational methods can be used to simulate potential degradation pathways of the compound under various conditions (e.g., pH, temperature). By calculating the activation energies for different degradation reactions, it is possible to predict the stability of the compound and to identify potential impurities that may form during storage or in the reaction mixture. This predictive capability is invaluable for developing strategies to minimize impurity formation and to ensure the quality of the final pharmaceutical product.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Conformational analysis and electronic structure calculation. | Identification of stable conformers and prediction of reaction energetics. nih.gov |

| Molecular Orbital Theory | Analysis of HOMO and LUMO. | Prediction of reactive sites and understanding of reaction mechanisms. |

| Reaction Pathway Modeling | Simulation of potential degradation reactions. | Prediction of compound stability and identification of potential impurities. |

Q & A

Q. What are the key physicochemical properties of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, and how do they influence experimental handling?

Answer: The compound (CAS 86357-13-3) has a molecular formula C₁₀H₁₆O₇ and molecular weight 248.23 g/mol . Key properties include:

- Density : 1.178 g/cm³ .

- Boiling point : 310.9°C at 760 mmHg .

- Flash point : 133.59°C .

- Purity : ≥98% (gas chromatography) .

These properties dictate handling precautions:

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: The compound is synthesized as a key intermediate for antiviral drugs like valganciclovir. A typical route involves:

Acetylation of glycerol derivatives : Sequential protection of hydroxyl groups using acetic anhydride under controlled conditions .

Purification : Column chromatography or recrystallization to achieve ≥98% purity .

Q. Critical considerations :

- Reaction stoichiometry to avoid over-acetylation.

- Use of anhydrous conditions to prevent hydrolysis of acetate groups .

Advanced Research Questions

Q. How can trace-level impurities of this compound be quantified in active pharmaceutical ingredients (APIs)?

Answer: A validated LC-QTOF-MS/MS method is recommended:

- Column : C18 (2.1 × 100 mm, 1.7 µm particle size).

- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile .

- Detection : MRM mode with precursor ion m/z 247.1 → product ions 187.0 and 145.0 .

Q. Method validation parameters :

- Linearity : 0.1–1.5 µg/mL (R² > 0.999).

- LOQ : 0.03 µg/mL .

Q. Challenges :

- Matrix interference from APIs like valganciclovir hydrochloride.

- Stability of the compound in solution (store at –20°C to prevent degradation) .

Q. What mechanistic insights explain the compound’s role in nucleoside prodrug synthesis?

Answer: this compound serves as a protecting group for hydroxyl moieties in nucleoside analogs.

Q. Recent advances :

- Use of enzymatic deprotection (lipases) for greener synthesis .

Q. How can researchers address stability issues during long-term storage of this compound?

Answer: Stability factors :

Q. Analytical monitoring :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.